2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Overview
Description
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol is a chemical compound with the molecular formula C14H12N2OS. It is known for its applications in various fields including organic synthesis, medicinal chemistry, and material science. The compound is characterized by a benzothiazole ring substituted with a methylamino group and a hydroxyl group, which contribute to its unique chemical properties .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, it is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol typically involves the condensation of 4-(methylamino)aniline with 2-chlorobenzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)benzo[d]thiazol-6-ol
- 2-(4-(Methylamino)phenyl)-6-hydroxybenzothiazole
- 6-Benzothiazolol, 2-(4-(methylamino)phenyl)-hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group and hydroxyl group on the benzothiazole ring enhances its reactivity and potential for various applications .
Properties
IUPAC Name |
2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAQXZBSGZUUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566169-93-5 | |
Record name | 2-(4'-Methylaminophenyl)-6-hydroxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566169935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4'-METHYLAMINOPHENYL)-6-HYDROXYBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6396E6G8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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